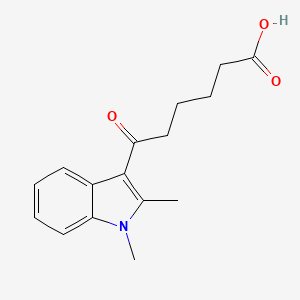
Agn-PC-0NI8AE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0NI8AE is a chemical compound with a molecular mass of 273.3276 daltons . It is a member of the silver-nanoparticle family, known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of Agn-PC-0NI8AE involves several synthetic routes and reaction conditions. Common methods include:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to reduce silver ions to form nanoparticles.
Wet Chemical Method: This method uses chemical reducing agents to convert silver ions into nanoparticles.
Polyol Method: This involves the reduction of silver ions in a polyol medium, often using ethylene glycol as both the solvent and reducing agent.
Chemical Reactions Analysis
Agn-PC-0NI8AE undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Involves the gain of electrons, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Halogenating Agents: Chlorine, bromine.
Major products formed from these reactions include various silver compounds and nanoparticles with different morphologies and properties .
Scientific Research Applications
Agn-PC-0NI8AE has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological imaging and diagnostics due to its unique optical properties.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of flexible electronics, sensors, and conductive inks.
Mechanism of Action
The mechanism by which Agn-PC-0NI8AE exerts its effects involves several molecular targets and pathways. It primarily interacts with cellular membranes and proteins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This interaction can disrupt cellular functions and lead to antimicrobial effects .
Comparison with Similar Compounds
Agn-PC-0NI8AE can be compared with other similar compounds, such as:
Silver Pentazolate (AgN5): Known for its high energy density and stability under high pressure.
Silver Nanoparticles (AgNPs): Widely used in various applications due to their excellent conductivity and antimicrobial properties.
Silver Azide (AgN3): Used as a primary explosive with excellent initiation performance.
This compound stands out due to its unique combination of properties, including high reactivity, stability, and versatility in various applications .
Properties
CAS No. |
339561-56-7 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
6-(1,2-dimethylindol-3-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H19NO3/c1-11-16(14(18)9-5-6-10-15(19)20)12-7-3-4-8-13(12)17(11)2/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,19,20) |
InChI Key |
UAECHRGUUGZABV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















